molecular formula C16H13N3O B3869637 4-Prop-2-enoxy-2-pyridin-3-ylquinazoline

4-Prop-2-enoxy-2-pyridin-3-ylquinazoline

Cat. No.: B3869637
M. Wt: 263.29 g/mol
InChI Key: DTWVLPFLGBHBDF-UHFFFAOYSA-N
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Description

4-Prop-2-enoxy-2-pyridin-3-ylquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in drug discovery

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Prop-2-enoxy-2-pyridin-3-ylquinazoline can be achieved through several methods. One common approach involves the reaction of quinazolin-4(3H)-one with pyridin-3-ylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere at elevated temperatures. The prop-2-enoxy group can be introduced via a nucleophilic substitution reaction using prop-2-enol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Prop-2-enoxy-2-pyridin-3-ylquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the quinazoline core or the pyridine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinazoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can introduce various alkyl or aryl groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Prop-2-enoxy-2-pyridin-3-ylquinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-Prop-2-enoxy-2-pyridin-3-ylquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific biological activity being investigated. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Phenoxyquinazoline: Similar structure but with a phenoxy group instead of a prop-2-enoxy group.

    2-Phenoxypyridine: Contains a pyridine ring with a phenoxy group but lacks the quinazoline core.

    2-Phenoxyquinoxaline: Features a quinoxaline core with a phenoxy group.

Uniqueness

4-Prop-2-enoxy-2-pyridin-3-ylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine ring and the prop-2-enoxy group enhances its versatility and potential for various applications compared to its analogs.

Properties

IUPAC Name

4-prop-2-enoxy-2-pyridin-3-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-2-10-20-16-13-7-3-4-8-14(13)18-15(19-16)12-6-5-9-17-11-12/h2-9,11H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWVLPFLGBHBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC(=NC2=CC=CC=C21)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.